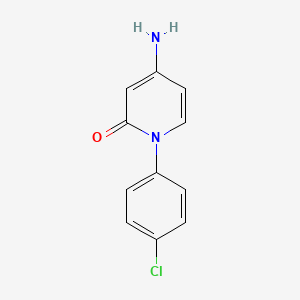

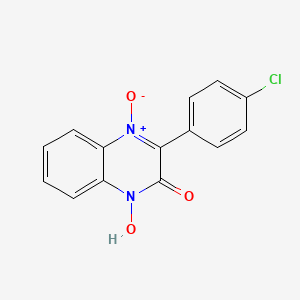

4-amino-1-(4-chlorophenyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

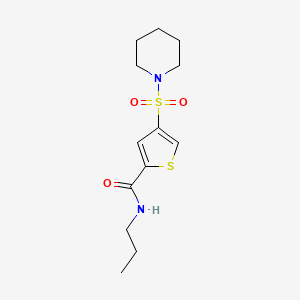

The synthesis of derivatives related to 4-amino-1-(4-chlorophenyl)pyridin-2(1H)-one has been extensively explored. A study by Ramírez-Jiménez, Hanna, and Kirsch (2017) discusses the targeted synthesis of chlorothieno[2,3-b]pyridine derivatives, which share a similar structural motif, indicating the relevance of such compounds in synthetic chemistry (Ramírez-Jiménez, Hanna, & Kirsch, 2017).

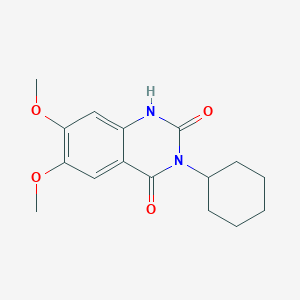

Molecular Structure Analysis

The molecular structure of compounds related to 4-amino-1-(4-chlorophenyl)pyridin-2(1H)-one has been determined using X-ray crystallography. A study by Wang et al. (2005) on the unclassical hydrogen bonds in the crystals of a similar compound highlights the complex interaction landscapes within such molecules (Wang et al., 2005).

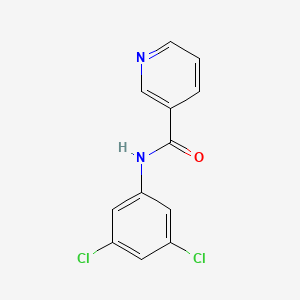

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often lead to the formation of novel derivatives with potential biological activities. Tiwari et al. (2016) report on the synthesis of thiadiazolo[3,2-a]pyrimidine derivatives via an ultrasound-mediated one-pot method, demonstrating the reactivity and functional versatility of the core structure (Tiwari et al., 2016).

Physical Properties Analysis

The physical properties of compounds structurally related to 4-amino-1-(4-chlorophenyl)pyridin-2(1H)-one, such as their solubility and thermal stability, are crucial for their potential applications. Huang et al. (2017) synthesized a series of polyimides derived from a similar aromatic diamine, noting their good solubility and high thermal stability, which are important for material science applications (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming diverse derivatives, are key aspects of 4-amino-1-(4-chlorophenyl)pyridin-2(1H)-one and its analogs. Renfrew, Phillips, and Bates (2003) investigated the nucleophilic substitution reactions of a model compound, demonstrating the compound's versatility in forming reactive triazinyl derivatives (Renfrew, Phillips, & Bates, 2003).

Zukünftige Richtungen

The future directions for research on “4-amino-1-(4-chlorophenyl)pyridin-2(1H)-one” could include further exploration of its potential biological activities, as well as the development of novel synthetic methods and derivatives . Further studies could also investigate its mechanism of action and potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

4-amino-1-(4-chlorophenyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-8-1-3-10(4-2-8)14-6-5-9(13)7-11(14)15/h1-7H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKBOOXPXLFSMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=CC2=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1-(4-chlorophenyl)pyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5527659.png)

![1,6,7-trimethyl-8-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5527674.png)

![(1S*,5R*)-3-[(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5527690.png)

![2-amino-N-(3,5-difluoro-4-methoxybenzyl)-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5527704.png)

![(3R*,4S*)-1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5527717.png)

![N-[(1-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5527726.png)

![4-[(ethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5527741.png)

![1-benzyl-3-chloro-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5527742.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5527749.png)